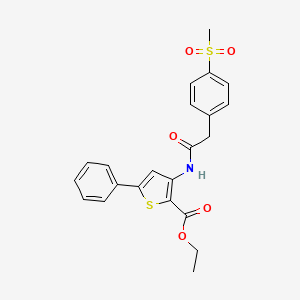

Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, an acetamido group, a phenyl group, and a carboxylate ester group. These functional groups suggest that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene and phenyl rings. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the ester could undergo hydrolysis, the amide could participate in acylation reactions, and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could impact its solubility, while the aromatic rings could influence its UV/Vis absorption properties .Scientific Research Applications

Synthesis and Medicinal Applications

- Antihypertensive Activity : A study by Santilli and Morris (1979) discussed the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, highlighting one derivative with antihypertensive activity in rats, suggesting the potential medicinal applications of sulfonamide derivatives in cardiovascular diseases (Santilli & Morris, 1979).

Chemical Synthesis and Methodology

- Radical Alkenylation : Amaoka et al. (2014) described the metal-free direct alkenylation of C(sp3)–H bonds using photo-irradiation, showcasing a method for extending carbon skeletons, relevant for synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Materials Science

- Dyeing Polyester Fibers : Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, demonstrating the versatility of thiophene derivatives in material science applications (Iyun et al., 2015).

Catalysis

- Ionic Liquid Catalysis : Zare et al. (2012) explored the use of a novel Bronsted acidic ionic liquid for catalyzing various organic transformations, indicating the potential of such catalysts in making chemical synthesis more efficient and environmentally friendly (Zare et al., 2012).

Bioactive Potentials

- Secondary Metabolites from Mollusks : Chakraborty and Joy (2019) investigated the bioactive potentials of secondary metabolites from mollusks, which included compounds with phenylacetyloxy and methylpicene carboxylate moieties, showcasing the interest in natural products with potential antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

ethyl 3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(14-19(29-21)16-7-5-4-6-8-16)23-20(24)13-15-9-11-17(12-10-15)30(2,26)27/h4-12,14H,3,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKXMSUUDKXFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2767087.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)

![rac-tert-butyl N-[(6R,7R)-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-yl]carbamate hydrochloride](/img/structure/B2767090.png)

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

![3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea](/img/structure/B2767096.png)

![N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767099.png)

![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2767100.png)

![N-(2,5-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2767103.png)